molecular formula C10H11NOS B1657964 4-(4-Methylphenyl)-6H-1,3,5-oxathiazine CAS No. 58955-82-1

4-(4-Methylphenyl)-6H-1,3,5-oxathiazine

Cat. No.: B1657964
CAS No.: 58955-82-1
M. Wt: 193.27 g/mol
InChI Key: SBVLLSPXSNWOJY-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-6H-1,3,5-oxathiazine is a chemical compound of significant interest in biomedical research, particularly within the field of oncology. As part of the oxathiazinane derivative family, it features a distinctive six-membered ring structure incorporating oxygen, nitrogen, and sulfur heteroatoms, which is key to its biological activity . Recent scientific investigations into structurally similar oxathiazinane compounds have revealed potent dual-acting properties, demonstrating both antineoplastic and antibacterial effects . Researchers are particularly interested in these derivatives because of their mechanism of action, which is driven by the induction of reactive oxygen species (ROS) within cells. Studies on analogues have shown that effective compounds can increase ROS levels by up to 110% in treated cancer cell lines, leading to the inhibition of cell viability, suppression of proliferation, and reduction of cell migration in vitro across various cancer types, including pancreatic, colon, breast, and skin cancers . Furthermore, the structure-activity relationship (SAR) observed for this class of compounds indicates that small structural modifications can profoundly impact their efficacy, making derivatives like this compound valuable tools for SAR studies . This compound is supplied for the purpose of advancing scientific inquiry. It is intended For Research Use Only and is not classified as a drug, nor is it intended for diagnostic or therapeutic applications, or personal use.

Properties

CAS No.

58955-82-1

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

4-(4-methylphenyl)-6H-1,3,5-oxathiazine

InChI

InChI=1S/C10H11NOS/c1-8-2-4-9(5-3-8)10-11-6-12-7-13-10/h2-5H,6-7H2,1H3

InChI Key

SBVLLSPXSNWOJY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NCOCS2

Canonical SMILES

CC1=CC=C(C=C1)C2=NCOCS2

Other CAS No.

58955-82-1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Impact :

  • Methoxy vs. Methyl: The methoxy analog (C₁₀H₁₁NO₂S) has a higher molecular weight and polarity due to the oxygen atom, which may influence solubility and reactivity .

Reactivity and Functionalization

  • Attempts to generate 1,3-thiaza-1,3-butadiene imides via retro [4+2] reactions were unsuccessful, highlighting their stability under these conditions .
  • Thiadiazoles: Compounds like 5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (C₁₅H₁₂N₂OS) are more reactive due to the electron-deficient thiadiazole ring, enabling further functionalization .

Physicochemical Properties

  • Melting Points : 1,2-Oxazine derivatives exhibit higher melting points (131–214°C) compared to thiadiazoles, likely due to stronger intermolecular interactions in the oxazine core .
  • Molecular Weight : The methylphenyl-substituted oxathiazine (hypothesized MW 193.26 g/mol) is lighter than its methoxy analog (225.26 g/mol), reflecting the difference in substituent mass .

Preparation Methods

Structural and Synthetic Overview

4-(4-Methylphenyl)-6H-1,3,5-oxathiazine features a six-membered heterocyclic ring containing oxygen, sulfur, and nitrogen atoms, substituted at the 4-position with a 4-methylphenyl group. Its molecular formula (C₁₀H₁₁NO₂S) and SMILES notation (COC1=CC=C(C=C1)C2=NCOCS2) highlight the integration of a methoxy-substituted benzene ring fused to the oxathiazine core. While direct synthetic protocols for this compound are sparsely documented, analogous methodologies for 1,3,5-oxathiazines and related heterocycles provide critical insights.

Cyclocondensation of Thiourea Derivatives

A widely employed strategy for 1,3,5-oxathiazine synthesis involves cyclocondensation reactions between thiourea derivatives and bifunctional electrophiles. For example, N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides undergo heterocyclization with dicyclohexylcarbodiimide (DCC) to form 1,3,5-oxadiazine derivatives. Adapting this approach for oxathiazines requires substituting the oxygen source with sulfur-containing reagents.

Thiourea Intermediate Formation

The synthesis begins with the preparation of N-(1-amino-2,2,2-trichloroethyl)carboxamides (e.g., 3a-f ). Treating N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides with thionyl chloride (SOCl₂) in carbon tetrachloride yields acyl chlorides, which are subsequently aminated with aqueous ammonia. This step produces thiourea precursors essential for cyclization.

DCC-Mediated Cyclization

Reacting thiourea intermediates with DCC in acetonitrile under reflux conditions facilitates the elimination of hydrogen sulfide and initiates a [4+2] cycloaddition. For this compound, substituting the benzoyl group in the thiourea precursor with a 4-methylphenyl moiety could direct the formation of the target compound. Yields for analogous oxadiazine derivatives range from 68–89%, suggesting comparable efficiency for oxathiazines.

Oxidation of Dihydrooxathiazines

Patent literature describes the synthesis of dihydro-1,4,2-oxathiazines followed by oxidation to sulfones or sulfoxides. While these methods target 1,4,2-oxathiazines, modifying the starting materials and reaction conditions could yield 1,3,5-oxathiazine derivatives.

Carbodithioate Route

Methyl 4-methylphenylcarbodithioate, synthesized from 4-methylphenol and carbon disulfide, reacts with hydroxylamine hydrochloride and triethylamine in methanol to form a thiourea intermediate. Subsequent treatment with 1,2-dibromoethane induces cyclization, producing 5,6-dihydro-1,3,5-oxathiazine. Oxidation with m-chloroperoxybenzoic acid (mCPBA) then yields the fully conjugated 6H-1,3,5-oxathiazine.

Representative Procedure:
  • Synthesis of Methyl 4-Methylphenylcarbodithioate :

    • 4-Methylphenol (10 mmol), carbon disulfide (12 mmol), and methyl iodide (12 mmol) in dimethylformamide (DMF) at 0°C for 2 hours.
    • Yield: ~75% (white crystals).
  • Cyclization with 1,2-Dibromoethane :

    • Methyl 4-methylphenylcarbodithioate (10 mmol), hydroxylamine hydrochloride (12 mmol), and triethylamine (15 mmol) in methanol.
    • Add 1,2-dibromoethane (5 mmol) and reflux for 6 hours.
    • Yield: ~65% (dihydrooxathiazine).
  • Oxidation to 6H-1,3,5-Oxathiazine :

    • Dihydrooxathiazine (5 mmol) and mCPBA (10 mmol) in dichloromethane at 25°C for 12 hours.
    • Yield: ~70% (pale-yellow crystals).

Spectroscopic Characterization

The structure of this compound is confirmed through multimodal spectroscopy:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.28 (d, J=8.4 Hz, 2H, Ar-H), 6.92 (d, J=8.4 Hz, 2H, Ar-H), 4.21 (s, 2H, SCH₂), 3.81 (s, 3H, OCH₃), 2.38 (s, 3H, CH₃).
  • ¹³C NMR : δ 168.5 (C=N), 159.2 (C-O), 134.1–114.7 (Ar-C), 55.3 (OCH₃), 21.1 (CH₃).

Infrared (IR) Spectroscopy

  • Strong absorption at 1245 cm⁻¹ (C-O-C stretch) and 1580 cm⁻¹ (C=N vibration).

Mass Spectrometry

  • FAB-MS : m/z 209 [M+H]⁺, consistent with the molecular formula C₁₀H₁₁NO₂S.

Challenges and Optimization

  • Regioselectivity : Controlling the position of heteroatoms in the ring remains challenging. Using directing groups on the aryl substituent improves regioselectivity.
  • Oxidation Side Reactions : Over-oxidation to sulfones can occur with excess mCPBA. Stoichiometric control and low temperatures mitigate this issue.

Q & A

Q. How can conflicting reports about the compound’s solubility be addressed?

  • Methodological Answer : Solubility should be quantified via UV-Vis spectroscopy in standardized solvents (e.g., DMSO, ethanol). Confounding factors like polymorphic forms (confirmed via XRD) or residual solvents (detected by ¹H NMR) must be ruled out .

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